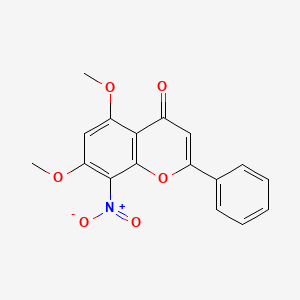
2-(2-Chloroethylsulfanyl)ethyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Chloroethylsulfanyl)ethyl propanoate can be synthesized through the esterification of 2-(2-chloroethylsulfanyl)ethanol with propanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-(2-chloroethylsulfanyl)ethanol and propanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: 2-(2-Chloroethylsulfanyl)ethanol and propanoic acid.
Reduction: 2-(2-Chloroethylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(2-chloroethylsulfanyl)ethanol, which can interact with biological molecules. The chloroethylsulfanyl group may also participate in nucleophilic substitution reactions, modifying the activity of target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propanoate: Lacks the chloroethylsulfanyl group, making it less reactive in substitution reactions.
2-(2-Chloroethylsulfanyl)ethanol: The alcohol counterpart of the ester, more reactive in oxidation and reduction reactions.
Methyl propanoate: Another simple ester, but with different physical and chemical properties due to the absence of the chloroethylsulfanyl group.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl propanoate is unique due to the presence of both the ester and chloroethylsulfanyl functionalities. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89693-30-1 |
|---|---|
Fórmula molecular |
C7H13ClO2S |
Peso molecular |
196.70 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl propanoate |
InChI |
InChI=1S/C7H13ClO2S/c1-2-7(9)10-4-6-11-5-3-8/h2-6H2,1H3 |
Clave InChI |
PUNNSSDZYZKROI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
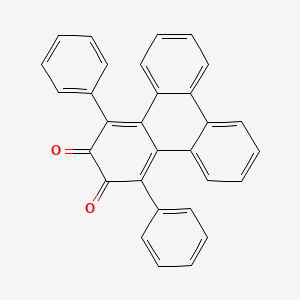
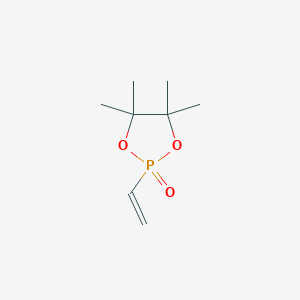
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
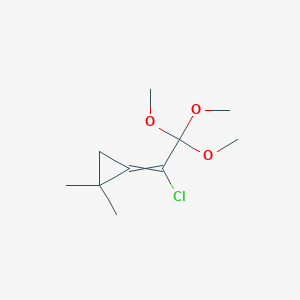
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
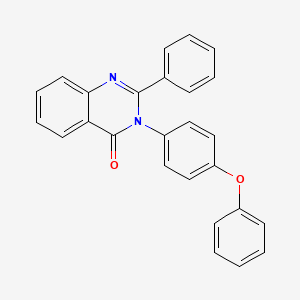
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
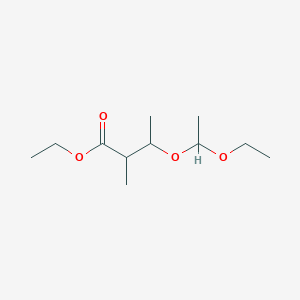


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
